2'-Bromo-4'-methylbiphenyl-3-carboxylic acid
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Overview
Description
2’-Bromo-4’-methylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H11BrO2. It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 2’ position, a methyl group at the 4’ position, and a carboxylic acid group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-4’-methylbiphenyl-3-carboxylic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (e.g., 2-bromo-4-methylbiphenyl), organoboron compound (e.g., phenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Typically a mixture of water and an organic solvent like toluene or ethanol
Temperature: Generally conducted at elevated temperatures, around 80-100°C
Time: The reaction time can vary but is usually completed within a few hours
Industrial Production Methods
In an industrial setting, the production of 2’-Bromo-4’-methylbiphenyl-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-4’-methylbiphenyl-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of 2’-Bromo-4’-methylbiphenyl-3-carboxylic acid derivatives with additional carboxyl or hydroxyl groups.
Reduction: Formation of 2’-Bromo-4’-methylbiphenyl-3-methanol or 2’-Bromo-4’-methylbiphenyl-3-aldehyde.
Scientific Research Applications
2’-Bromo-4’-methylbiphenyl-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Pharmaceutical Research: Investigated for its potential use as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies to understand the interactions of biphenyl derivatives with biological systems
Mechanism of Action
The mechanism of action of 2’-Bromo-4’-methylbiphenyl-3-carboxylic acid depends on the specific reactions it undergoesThe methyl group can influence the electronic properties of the biphenyl core, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4’-Methylbiphenyl-2-carboxylic acid
- 3’-Methylbiphenyl-4-carboxylic acid
- 4-Bromomethyl-2-biphenylcarbonitrile
Comparison
Compared to similar compounds, 2’-Bromo-4’-methylbiphenyl-3-carboxylic acid is unique due to the specific positions of its substituents. The presence of the bromine atom at the 2’ position and the carboxylic acid group at the 3 position can significantly influence its chemical reactivity and physical properties. This unique substitution pattern can make it more suitable for certain applications in organic synthesis and materials science .
Properties
IUPAC Name |
3-(2-bromo-4-methylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-9-5-6-12(13(15)7-9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSLBLBIRRDRPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681783 |
Source
|
Record name | 2'-Bromo-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-64-6 |
Source
|
Record name | 2′-Bromo-4′-methyl[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Bromo-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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